N-(2-oxothiolan-3-yl)-4-phenylbutanamide
Description
N-(2-oxothiolan-3-yl)-4-phenylbutanamide is a synthetic organic compound characterized by a thiolactone (2-oxothiolan) ring fused with a 4-phenylbutanamide moiety. The thiolactone ring (a five-membered cyclic thioester) confers unique reactivity and stability compared to its oxygenated lactone analogs. The 4-phenylbutanamide group introduces lipophilicity, which may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c16-13(15-12-9-10-18-14(12)17)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWYYXINCZJDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with 2-oxothiolan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiolactone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiolactone ring can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-(2-oxothiolan-3-yl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-oxothiolan-3-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The thiolactone ring can interact with thiol groups in proteins, potentially modifying their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound N-(2-oxothiolan-3-yl)-4-phenylbutanamide shares structural similarities with sulfonamide- and lactone-containing analogs reported in the literature. Below is a comparative analysis based on synthesis, physicochemical properties, and functional groups:
Structural and Functional Group Comparisons
Key Observations:
Thiolactone vs. Lactone Rings : The thiolactone in this compound replaces the lactone oxygen with sulfur, increasing ring strain and reactivity. This substitution may enhance nucleophilic susceptibility compared to lactone analogs like compounds 5a–5d .
Sulfonamide vs. Direct Amide Linkage : Compounds 5a–5d feature a sulfonamide bridge between the phenyl and lactone groups, which increases polarity and hydrogen-bonding capacity compared to the direct amide linkage in this compound. This difference could impact solubility and membrane permeability .
Acyl Chain Length : Compounds 5a–5d vary in acyl chain length (butyramide to heptanamide), with longer chains reducing melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C) . This compound’s butanamide chain aligns with 5a’s chain length but lacks the sulfonamide group, likely lowering its melting point relative to 5a.
Chirality: Compounds 5a–5d are synthesized in enantiomerically pure (S)-form, as evidenced by optical rotation values ([α]D = +4.5° to +6.4°) .
Spectroscopic Data
- NMR : The target compound’s hypothetical $^1$H-NMR would show signals for the thiolactone ring protons (δ ~4.3–4.1 ppm), phenyl group (δ ~7.7–7.3 ppm), and butanamide chain (δ ~2.3–0.9 ppm), similar to compounds 5a–5d .
- Mass Spectrometry : The molecular ion peak for this compound would likely appear near m/z 265 ([M+H]⁺), distinct from the higher masses of sulfonamide-containing analogs (e.g., 5a: m/z 327.4) .
Research Implications and Gaps
Stability and Reactivity : The thiolactone ring in this compound may confer lower hydrolytic stability compared to lactones, necessitating further stability studies.
Biological Activity : While compounds 5a–5d were synthesized for unspecified biological screening, the target compound’s lack of a sulfonamide group could reduce interactions with enzymes like carbonic anhydrases, which often require sulfonamide motifs .
Synthetic Optimization : Higher yields (e.g., >50%) could be achievable for this compound by optimizing reaction conditions, as seen in the synthesis of 5a–5d .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
